![molecular formula C16H20ClN3O3S B2555031 2-(フラン-2-カルボキサミド)-6-イソプロピル-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-3-カルボキサミド塩酸塩 CAS No. 1177807-41-8](/img/structure/B2555031.png)

2-(フラン-2-カルボキサミド)-6-イソプロピル-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-3-カルボキサミド塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

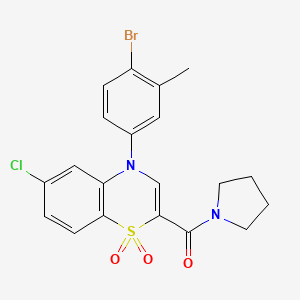

2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H20ClN3O3S and its molecular weight is 369.86. The purity is usually 95%.

BenchChem offers high-quality 2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- この化合物は、フラン環とカルボキサミド基が存在するため、潜在的な抗腫瘍活性があると考えられています。研究者らは、特に細胞増殖の阻害とアポトーシスの誘導において、癌細胞株に対するその効果を調査してきました。 その作用機序を解明し、特定の癌の種類に対する有効性を評価するためには、さらなる研究が必要です .

- イソプロピル基とフラン基は、抗炎症効果に寄与している可能性があります。研究は、NF-κBやCOX-2などの炎症性経路を調節する能力に焦点を当てています。 免疫細胞やサイトカインとの相互作用を理解することで、新しい抗炎症療法につながる可能性があります .

- 化合物の複素環構造から、神経保護効果を示す可能性があります。研究者らは、神経細胞の生存率、酸化ストレス、神経炎症に対するその影響を研究しています。 これらの知見は、アルツハイマー病やパーキンソン病などの神経変性疾患に関連する可能性があります .

- カルボキサミド基は、抗菌作用を示唆しています。研究では、グラム陽性菌とグラム陰性菌に対する活性が調査されています。 研究者は、その構造を最適化して、効果を高め、毒性を低減することを目指しています .

- この化合物と同様のフランカルボキサミドは、殺菌剤として使用されてきました。フザリウム、アルテルナリアなどの真菌病原体に対するその活性は、研究されています。 この化合物の独特の構造は、耐性菌の対策に利点をもたらす可能性があります .

- 研究者は、この化合物の官能基を利用して、薬物送達システムに組み込むことを検討してきました。 カルボキサミド部分を修飾することで、標的薬物送達のためのキャリアとして機能し、バイオアベイラビリティを向上させ、副作用を最小限に抑えることができます .

抗がん特性

抗炎症活性

神経保護の可能性

抗菌用途

抗真菌特性

薬物送達システム

作用機序

Target of Action

The compound “2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” contains a furan ring, which is a common structure in many bioactive compounds . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics .

Biochemical Pathways

Furan-containing compounds have been employed as medicines in a number of distinct disease areas .

Pharmacokinetics

The presence of diverse functional groups, including hydroxyl, carboxyl, and carboxamido moieties, could potentially influence its pharmacokinetic properties .

Result of Action

Furan-containing compounds have been found to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

特性

IUPAC Name |

2-(furan-2-carbonylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S.ClH/c1-9(2)19-6-5-10-12(8-19)23-16(13(10)14(17)20)18-15(21)11-4-3-7-22-11;/h3-4,7,9H,5-6,8H2,1-2H3,(H2,17,20)(H,18,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMFWLLMLNNDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)

![methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2554959.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2554961.png)

![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)

![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2554964.png)

![N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2554965.png)

![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/new.no-structure.jpg)

![1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one](/img/structure/B2554971.png)